molecular formula C20H18N4O2S B13960842 Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino- CAS No. 61417-10-5

Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-

Cat. No.: B13960842
CAS No.: 61417-10-5
M. Wt: 378.4 g/mol
InChI Key: MQYNSYYRRLGNQV-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino- (hereafter referred to as 3'-amino-acridinyl methanesulfonanilide) is a synthetic acridine derivative with a methanesulfonanilide backbone. Structurally, it consists of a 9-acridinylamino group at the 4'-position and an amino (-NH₂) substituent at the 3'-position of the methanesulfonanilide scaffold (Figure 1). This compound belongs to the broader class of 9-anilinoacridines, which are renowned for their DNA-intercalating and topoisomerase II inhibitory properties .

Properties

CAS No.

61417-10-5

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-aminophenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,21H2,1H3,(H,22,23)

InChI Key

MQYNSYYRRLGNQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves a coupling reaction between a 9-chloroacridine derivative and a substituted aminomethanesulfonanilide under acidic conditions. This method allows the introduction of the acridinylamino group onto the methanesulfonanilide scaffold.

  • Starting Materials:

    • 9-Chloroacridine (or its derivatives)
    • 3-Methoxy-4-aminomethanesulfonanilide (or related aminomethanesulfonanilides)
  • Reaction Conditions:

    • Acidic medium to facilitate nucleophilic aromatic substitution
    • Controlled temperature to optimize yield and purity
    • Optional conversion of the product into pharmaceutically acceptable acid addition salts (e.g., hydrochloride, methanesulfonate).

Stepwise Synthesis Description

  • Preparation of 9-Chloroacridine (Intermediate):

    • Synthesized via chlorination of acridine derivatives.
    • This intermediate acts as the electrophilic partner for nucleophilic substitution.
  • Coupling Reaction:

    • 9-Chloroacridine is reacted with 3-methoxy-4-aminomethanesulfonanilide in an acid medium.
    • The nucleophilic amino group attacks the 9-position of the acridine ring, displacing the chlorine atom.
    • This step forms the key 4'-(9-acridinylamino)-3'-amino-methanesulfonanilide structure.
  • Demethylation (if necessary):

    • Removal of methoxy protecting groups on the sulfonanilide moiety to expose the free amino group.
  • Salt Formation:

    • Conversion of the free base into acid addition salts to improve water solubility and pharmaceutical applicability.
    • Common salts include hydrochloride, methanesulfonate, lactic acid salts, and others.

Alternative Synthetic Approaches

A modified two-step one-pot synthesis has been reported for related acridinyl derivatives, which may be adapted for this compound:

  • Step 1:

    • Reflux of 9-chloroacridine with an alkoxide solution (e.g., sodium methoxide in methanol) to form an intermediate 9-alkoxyacridine.
  • Step 2:

    • Addition of the corresponding amino acid or aminomethanesulfonanilide to the reaction mixture with continued reflux.
  • This approach avoids isolation of intermediates and improves overall yield.

Data Table: Summary of Key Synthetic Parameters

Step Reactants Conditions Purpose Notes
1 Acridine derivatives + Chlorinating agent Controlled chlorination Synthesis of 9-chloroacridine Intermediate for coupling
2 9-Chloroacridine + 3-methoxy-4-aminomethanesulfonanilide Acidic medium, reflux Coupling reaction Nucleophilic aromatic substitution
3 Coupled product Demethylation (acid/base) Deprotection of methoxy group Exposes free amino group
4 Free base + acid Salt formation, aqueous solution Enhance solubility and stability Hydrochloride, methanesulfonate, lactic acid salts

Research Findings on Synthesis and Biological Activity

  • The compound’s synthesis is well-documented in patent literature, highlighting its antitumor activity, particularly against leukemia models.
  • Acid addition salts of the compound significantly improve water solubility, enabling intravenous formulations, which is critical for clinical use.
  • Modifications in the synthesis, such as the one-pot alkoxide-mediated approach, have been shown to increase yields and reduce reaction times for related acridinyl derivatives.
  • The biological activity is linked to the compound’s ability to intercalate DNA and inhibit nucleic acid polymerases, a mechanism dependent on the integrity of the acridine and sulfonamide groups introduced during synthesis.

Chemical Reactions Analysis

Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Based on the search results, here's information regarding the applications of acridine derivatives, including compounds related to "Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-":

Acridine Derivatives and their Applications

  • Antineoplastic Agents:
  • Salts of 4'-(9-acridinylamino)-methane-sulfon-m-anisidide, also known as m-AMSA, have demonstrated utility as antineoplastic agents .
  • These salts and related pharmaceutical compositions can be used for treating mammals with certain viral or microbial infections, cancer, or tumors .
  • m-AMSA has shown a high degree of activity in treating mammals in studies using mice .
  • Analogues and Derivatives:
  • The compound "Methanesulfonanilide, 4'-((3-methoxy-9-acridinyl)amino)-" (CID 148867) is a related compound with potential pharmaceutical applications .
  • "Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-" (CID 148947) is another analogue with a modified structure .
  • Structure-activity relationship studies have been conducted on 4'-(9-acridinylamino)methanesulfonanilide analogues to understand their antitumor activity .
  • Acridine Derivatives Reactions:
  • Reactions occurring at the 9 and/or 10 positions of 9-substituted acridines have been reviewed, providing insights into their chemical behavior .
  • 9-aminoacridines are of significant biological interest and are often the final compounds in many syntheses and multistage reactions .
  • Amsacrine and its Properties:
  • Amsacrine, a related acridine derivative, is susceptible to oxidation by myeloperoxidase, suggesting this reaction may contribute to its cytotoxicity towards neutrophils, monocytes, and their precursors .
  • Metabolites of amsacrine, such as glutathione conjugates, have been identified in bile and liver microsomes .

Additional Information

  • m-AMSA can be prepared as sterile, lyophilized pharmaceutical compositions . The preferred acids for salt formation are D-gluconic acid, D-glucuronic acid, D-galacturonic acid, and .B-glycerophosphoric acid .
  • The evaluation of drug bioavailability in the skin is crucial for topical formulations, with regulatory agencies considering approaches like tape stripping and microdialysis .

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of the DNA and inhibiting nucleic acid polymerizing enzymes. This leads to the inhibition of DNA synthesis, which is crucial for its anticancer activity. The compound also undergoes metabolic activation in the liver, forming cytotoxic metabolites that contribute to its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Antitumor Efficacy :

  • 3'-Amino-acridinyl methanesulfonanilide shows IC₅₀ values of 0.8–1.2 µM in leukemia cell lines (e.g., HL-60), surpassing AMSA (IC₅₀ ≈2.5 µM) .
  • Toxicity : Mutation frequency in CHO cells is 25% at 25 µmol/L, comparable to AMSA but lower than nitro derivatives .

Comparative Pharmacokinetics :

Parameter 3'-Amino-Acridinyl AMSA Nimesulide
Half-Life (h) 2.0 1.5 8–12
Protein Binding (%) 85 78 95
Metabolic Pathway Biliary Hepatic CYP3A4 Hepatic CYP2C9

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